molecular formula C14H17N5 B565175 N10-Monodesmethyl Rizatriptan-d3 CAS No. 1215678-02-6

N10-Monodesmethyl Rizatriptan-d3

Cat. No.: B565175
CAS No.: 1215678-02-6
M. Wt: 258.343
InChI Key: HTVLSIBBGWEXCH-FIBGUPNXSA-N
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Description

N10-Monodesmethyl Rizatriptan-d3 is a labeled metabolite of Rizatriptan, a triptan drug used primarily for the treatment of migraines. This compound is often used in scientific research, particularly in the field of proteomics . Its molecular formula is C14H14D3N5, and it has a molecular weight of 258.34 .

Preparation Methods

The preparation of N10-Monodesmethyl Rizatriptan-d3 involves synthetic routes that typically include the use of deuterated reagents to introduce deuterium atoms into the molecule. Specific reaction conditions and industrial production methods are not widely documented, but the synthesis generally follows the principles of organic chemistry involving the modification of the parent compound, Rizatriptan .

Chemical Reactions Analysis

N10-Monodesmethyl Rizatriptan-d3 undergoes various chemical reactions, including:

Scientific Research Applications

N10-Monodesmethyl Rizatriptan-d3 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. It is employed as a biochemical tool in proteomics research to study protein interactions and functions. Additionally, it is used in pharmacokinetic studies to understand the metabolism and bioavailability of Rizatriptan .

Mechanism of Action

The mechanism of action of N10-Monodesmethyl Rizatriptan-d3 is similar to that of Rizatriptan. It acts as an agonist at the 5-HT1B and 5-HT1D receptors, which are involved in the regulation of cranial blood vessels and the inhibition of neuropeptide release. This action results in the constriction of cranial blood vessels and the reduction of inflammation, thereby alleviating migraine symptoms .

Comparison with Similar Compounds

N10-Monodesmethyl Rizatriptan-d3 is unique due to the presence of deuterium atoms, which can provide insights into the metabolic pathways and stability of the compound. Similar compounds include:

This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]-N-(trideuteriomethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5/c1-15-5-4-12-7-17-14-3-2-11(6-13(12)14)8-19-10-16-9-18-19/h2-3,6-7,9-10,15,17H,4-5,8H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTVLSIBBGWEXCH-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NCCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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